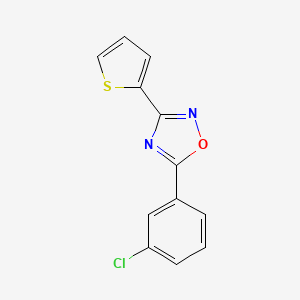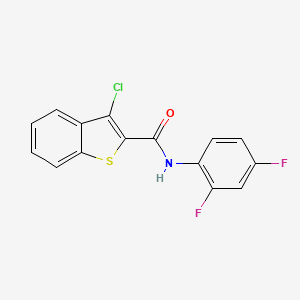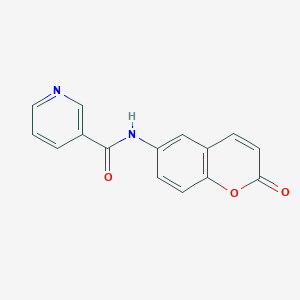
5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including structures similar to “5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole,” involves strategies like cyclization of hydrazides in the presence of phosphorus oxychloride under microwave irradiation, offering advantages such as high yield and simple work-up procedures (Li Zheng, 2004). Another approach includes electrochemical synthesis, which allows for the generation of these derivatives under mild conditions, showcasing the versatility and efficiency of modern synthetic methodologies.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Several oxadiazole derivatives, including those structurally similar to 5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their anti-inflammatory properties. Compounds have shown promising anti-inflammatory activity in models like carrageenan-induced edema in rat paw, highlighting their potential as therapeutic agents against inflammation-related disorders (Koksal et al., 2008).
Antimicrobial and Thermal Properties
Oxadiazole derivatives have been synthesized to evaluate their antibacterial and thermal properties. Studies have indicated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, thermal stability and melting points of these compounds have been assessed, showing their stability and potential application in developing new antibacterial agents (Arora et al., 2012).
Antithrombotic and Molecular Docking Studies
Research has also explored the antithrombotic properties and molecular docking studies of oxadiazole derivatives. These studies have demonstrated significant anti-inflammatory and antithrombotic effects in vivo, suggesting the potential for development into pharmaceutical products aimed at treating conditions associated with inflammation and thrombosis (Basra et al., 2019).
Synthesis Techniques and Conjugation Studies
Efficient synthesis techniques for oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker have been reported. These studies not only provide insights into novel synthesis methodologies but also open up possibilities for the creation of compounds with enhanced properties for various applications (Kudelko & Jasiak, 2013).
Antimicrobial, Hemolytic, and Thrombolytic Activity
Novel oxadiazole derivatives have shown excellent to moderate antibacterial activity, alongside very good thrombolytic activity. These findings suggest their utility in developing new treatments for cardiovascular diseases and infections, underscoring the versatile therapeutic potential of oxadiazole compounds (Aziz-Ur-Rehman et al., 2020).
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-4-1-3-8(7-9)12-14-11(15-16-12)10-5-2-6-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANWKFNRADFKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)

